molecular formula C9H11N3O2 B13931978 2-(Aminomethyl)-5-carbamimidoylbenzoic acid

2-(Aminomethyl)-5-carbamimidoylbenzoic acid

Cat. No.: B13931978
M. Wt: 193.20 g/mol
InChI Key: CWDZAQWMOPZWIT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-carbamimidoylbenzoic acid is an organic compound with a unique structure that includes both an aminomethyl group and a carbamimidoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-aminomethylbenzoic acid with cyanamide under acidic conditions to introduce the carbamimidoyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-carbamimidoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-carbamimidoylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamimidoyl group can interact with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a carbamimidoyl group.

    2-(Aminomethyl)-5-nitrobenzoic acid: Contains a nitro group, which imparts different chemical properties.

    2-(Aminomethyl)-5-methylbenzoic acid: Has a methyl group, affecting its reactivity and applications.

Uniqueness

2-(Aminomethyl)-5-carbamimidoylbenzoic acid is unique due to the presence of both aminomethyl and carbamimidoyl groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(aminomethyl)-5-carbamimidoylbenzoic acid

InChI

InChI=1S/C9H11N3O2/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3H,4,10H2,(H3,11,12)(H,13,14)

InChI Key

CWDZAQWMOPZWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)C(=O)O)CN

Origin of Product

United States

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